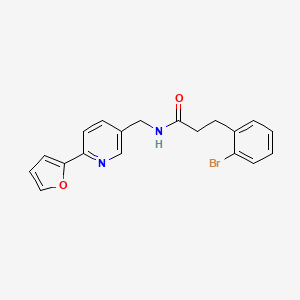![molecular formula C10H7F3N2O2 B2924590 2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol CAS No. 1550662-56-0](/img/structure/B2924590.png)
2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol, commonly known as MTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenolic compounds and has been found to exhibit a range of biochemical and physiological effects. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MTP.
Scientific Research Applications
Organic Synthesis
This compound is utilized in the Horner-Wadsworth-Emmons reaction , which is a method used to synthesize alkenes. It’s a valuable reaction in organic chemistry for the formation of carbon-carbon double bonds, enabling the synthesis of various complex molecules.
Pharmaceutical Development
Compounds containing the trifluoromethyl group, like our subject compound, are significant in drug development. They are found in many FDA-approved drugs due to their ability to enhance bioavailability and metabolic stability . This phenol derivative could be explored for its potential as a pharmacophore in new drug formulations.
Material Science
In material science, this compound could be investigated for its application in the synthesis of polymers and monomers . Its structural properties might contribute to the development of materials with unique characteristics, such as increased resistance to degradation.
Neuroscience Research
The trifluoromethyl group-containing compounds have been associated with neurotransmitter receptor antagonists . This suggests potential applications in neuroscience research, particularly in studying neurotransmitter pathways and developing treatments for neurological disorders.
Flame Retardancy
Compounds with bromine atoms have been studied for their flame retardant properties due to their ability to quench free radicals involved in combustion. While our compound does not contain bromine, its structural analogs suggest potential research applications in developing new fire retardant materials.
properties
IUPAC Name |
2-methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-5-3-2-4-6(7(5)16)8-14-9(15-17-8)10(11,12)13/h2-4,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYYNMBLVSOYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(=NO2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B2924510.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2924512.png)
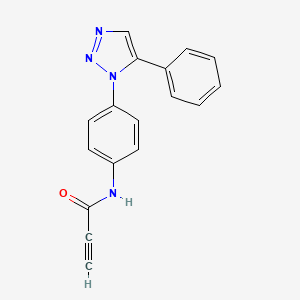
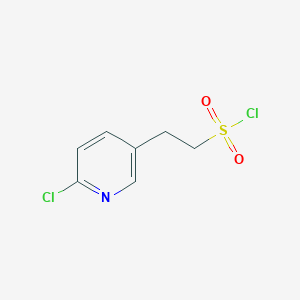
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2924518.png)
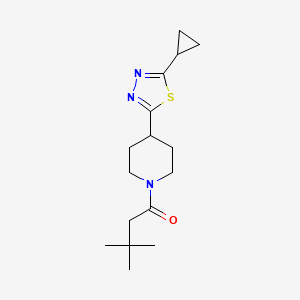
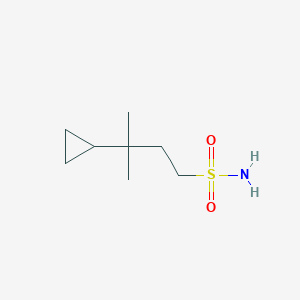

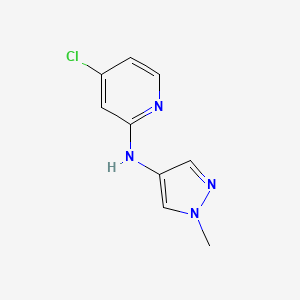

![1-(6-((4-(Isopentyloxy)benzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2924526.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2924529.png)
